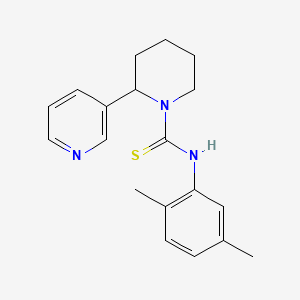

![molecular formula C9H11NO2S B2667370 methyl N-[3-(methylsulfanyl)phenyl]carbamate CAS No. 63379-15-7](/img/structure/B2667370.png)

methyl N-[3-(methylsulfanyl)phenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

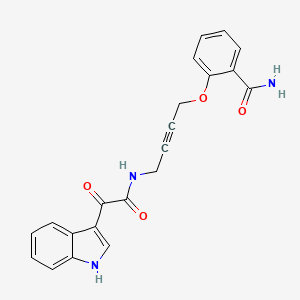

Methyl N-[3-(methylsulfanyl)phenyl]carbamate is an organic compound with the molecular formula C9H11NO2S . It is a carbamate ester, which is a category of organic compounds formally derived from carbamic acid .

Synthesis Analysis

The synthesis of methyl N-[3-(methylsulfanyl)phenyl]carbamate can be achieved through various methods. One such method involves the reaction of aniline, urea, and methanol . The effects of catalysts, loading amounts, preparation condition of catalyst, and reaction condition on the synthesis of this compound have been investigated . It was shown that KNO3 modified zeolite HY gave the best performance to its formation among the evaluated catalysts .Chemical Reactions Analysis

Carbamates, including methyl N-[3-(methylsulfanyl)phenyl]carbamate, can be formed from the reaction of amines with organic carbonates such as dimethyl carbonate . This reaction represents a non-phosgene route to N-alkyl carbamate .Physical And Chemical Properties Analysis

The molecular weight of methyl N-[3-(methylsulfanyl)phenyl]carbamate is 197.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Recycling

One innovative approach in chemical recycling involves the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate as a carbonylating agent. This method presents a greener alternative to conventional routes, highlighting a push towards more sustainable chemical processes (Yalfani et al., 2015).

Potential Medical Applications

Research has expanded into creating derivatives of related carbamate structures for medical applications, such as combating the gastric pathogen Helicobacter pylori. Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potent activities against H. pylori, indicating a promising avenue for developing new treatments (Carcanague et al., 2002).

Catalytic Synthesis Methods

The synthesis of carbamates from hydroxamic acids through the Lossen rearrangement has been accelerated using N-methylimidazole, showcasing an efficient, one-pot method for producing aromatic and aliphatic carbamates (Yoganathan & Miller, 2013).

Agricultural Applications

In agriculture, carbamates like Methyl N-phenyl carbamate play a crucial role. Their synthesis from dimethyl carbonate and aniline is essential for producing non-phosgene methylene diphenyl diisocyanate, a key material in various agricultural applications. This synthesis process is also a part of exploring greener, more sustainable chemical production methods (Hengshui, 2008).

Environmental Impact and Mitigation

The development of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole indicates the role of carbamates in minimizing environmental and human toxicity while enhancing the efficiency of agricultural chemicals (Campos et al., 2015).

Propiedades

IUPAC Name |

methyl N-(3-methylsulfanylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)10-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRDCSJNEXOIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[3-(methylsulfanyl)phenyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2667289.png)

![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)

![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)

![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)